molecular formula C13H8BrF3OZn B14875981 3-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide

3-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14875981
M. Wt: 382.5 g/mol
InChI Key: IHKVFHWZPJSUIT-UHFFFAOYSA-M
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Description

3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically used as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Preparation Methods

The synthesis of 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE involves the reaction of 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYL bromide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The industrial production of this compound follows similar methods but on a larger scale, ensuring the purity and consistency of the product .

Chemical Reactions Analysis

3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like THF. The major products formed from these reactions are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, where it transfers its organic group to another molecule. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Properties

Molecular Formula

C13H8BrF3OZn

Molecular Weight

382.5 g/mol

IUPAC Name

bromozinc(1+);1,2,3-trifluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1

InChI Key

IHKVFHWZPJSUIT-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C(=C(C=C2)F)F)F.[Zn+]Br

Origin of Product

United States

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